2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride
Description
2-Methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative with two key substituents: a methoxy group at the 2-position and a 4-nitrobenzoyl group at the 5-position. The nitro group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the sulfonyl chloride group, while the methoxy group provides moderate electron-donating effects. This combination renders the compound highly reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO6S/c1-22-12-7-4-10(8-13(12)23(15,20)21)14(17)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCWVTYYLXTJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Sulfonation-Chlorination
A prominent approach involves introducing the 4-nitrobenzoyl group via Friedel-Crafts acylation on a methoxy-substituted benzene precursor. The reaction typically employs aluminum chloride (AlCl₃) as a catalyst in anhydrous dichloromethane at 0–5°C. Subsequent sulfonation is achieved using chlorosulfonic acid (HSO₃Cl) at 50–60°C, yielding the sulfonic acid intermediate. Conversion to the sulfonyl chloride is then accomplished via thionyl chloride (SOCl₂) under reflux conditions.
Key Data:
Direct Sulfonation of Pre-Functionalized Intermediates
Alternative methods prioritize early-stage sulfonation. For example, 2-methoxybenzenesulfonic acid is synthesized first by treating 2-methoxyphenyl disulfide with chlorine gas (Cl₂) in dichloroethane, followed by sulfonic acid isolation. The 4-nitrobenzoyl group is then introduced via nucleophilic acyl substitution using 4-nitrobenzoyl chloride in pyridine, achieving 70–75% yields.
Comparative Analysis:
| Parameter | Friedel-Crafts Route | Direct Sulfonation Route |
|---|---|---|
| Total Yield | 52–58% | 60–65% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | High | Moderate |
Optimization of Chlorination Conditions
Chlorination of sulfonic acids to sulfonyl chlorides is critical. Patent CN101570501B demonstrates that using SOCl₂ with dimethylformamide (DMF) as a catalyst at 40°C for 3 hours achieves near-quantitative conversion. Excess SOCl₂ (2.2 equivalents) ensures complete reaction, while DMF mitigates side reactions.
Reaction Setup:
- Molar ratio (sulfonic acid : SOCl₂) = 1 : 2.2
- Solvent: Dichloroethane (non-polar, facilitates Cl⁻ abstraction)
- Temperature: 40°C (±2°C)
- Catalyst: 0.5% DMF (w/w)
Nitration Strategies for Benzoyl Substituents
Controlled nitration of the benzoyl group is achieved using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C. The nitro group preferentially occupies the para position due to the electron-withdrawing effect of the sulfonyl chloride, as confirmed by X-ray crystallography.
Safety Note:
Exothermic nitration requires rigorous temperature control to prevent decomposition. Pilot-scale processes employ jacketed reactors with automated cooling.
Industrial-Scale Process Considerations
Patent EP0342532A1 highlights the importance of solvent recovery and waste minimization. Ethylene dichloride is recycled via distillation, reducing raw material costs by 18–22%. Additionally, alkaline hydrolysis of by-products (e.g., thioethers) ensures compliance with environmental regulations.
Challenges and Mitigation Strategies
- By-Product Formation: Thioether by-products during sulfonation are minimized using excess Cl₂ (6 equivalents).
- Moisture Sensitivity: SOCl₂ reactions require anhydrous conditions; molecular sieves (4Å) are added to maintain dryness.
- Crystallization Issues: Product purification employs hexane recrystallization, yielding 98–99% purity (HPLC).
Emerging Methodologies
Recent advances explore enzymatic sulfonation using aryl sulfotransferases, though yields remain suboptimal (35–40%). Electrochemical chlorination using boron-doped diamond electrodes shows promise for greener synthesis, achieving 78% efficiency in lab-scale trials.
Chemical Reactions Analysis
2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common reagents used in these reactions include bases like pyridine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical agents. The compound's ability to introduce sulfonamide functionalities has been exploited in developing new anticancer drugs. For instance, derivatives of this compound have shown cytotoxic activity against several cancer cell lines, including colon and breast cancer cells .
Microwave-Assisted Synthesis
Recent advancements have demonstrated the effectiveness of microwave-assisted synthesis using 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride. This method enhances reaction rates and yields while minimizing by-products. For example, when reacting with sulfoximines under microwave conditions, yields of up to 88% were achieved .
Agricultural Chemicals
The compound also finds applications in the synthesis of agrochemicals. Its derivatives are used as intermediates in the production of herbicides and fungicides, contributing to crop protection strategies. The incorporation of sulfonamide groups enhances the biological activity of these agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Biological Activity
2-Methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonyl chloride moiety attached to a benzene ring substituted with both methoxy and nitro groups. The presence of these functional groups is significant as they can influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities of 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit potent antimicrobial properties. The presence of electron-withdrawing groups, such as the nitro group, enhances their efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory activity, often assessed through their ability to inhibit edema in animal models.
Antimicrobial Activity
Research indicates that 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride exhibits notable antimicrobial effects. For instance, related compounds have been tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Pseudomonas aeruginosa | 6.67 mg/mL |
| Salmonella typhi | 6.45 mg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections .
Anti-inflammatory Activity
In vivo studies have demonstrated that related sulfonamide compounds can significantly reduce inflammation. For example, a study reported that certain derivatives inhibited carrageenan-induced rat paw edema by approximately 94% at specific time intervals . This highlights the potential of 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride in managing inflammatory conditions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various sulfonamide derivatives, including those structurally similar to our compound. The results indicated that modifications in the benzene ring significantly affected MIC values, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- Inflammation Models : In another study, compounds with similar functional groups were tested for their anti-inflammatory effects using animal models. The results showed a dose-dependent reduction in inflammation markers, supporting the hypothesis that these compounds could be beneficial in treating inflammatory diseases .
- Cytotoxicity Assays : Evaluations of cytotoxicity were conducted on Vero cells (African green monkey kidney cells), revealing low cytotoxicity at effective concentrations for antimicrobial activity. This is crucial for assessing the safety profile of new therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a substituted benzene precursor. A two-step approach is often employed:
Nitration and Methoxylation : Introduce nitro and methoxy groups to the benzene ring via electrophilic substitution .
Sulfonylation : React the intermediate with chlorosulfonic acid or thionyl chloride (SOCl₂) to install the sulfonyl chloride group. Excess SOCl₂ (3–5 equivalents) under reflux in anhydrous conditions (e.g., acetonitrile, 8–12 hours) maximizes yield .
Key Considerations :
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is essential:
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: methoxy singlet at ~3.8 ppm; ¹³C NMR: sulfonyl chloride carbon at ~115 ppm) .
- FT-IR : Identify key functional groups (S=O stretch at ~1370 cm⁻¹, C=O at ~1680 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and detect side products (e.g., hydrolyzed sulfonic acid derivatives) .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Impervious gloves (nitrile), sealed goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (corrosive and lachrymatory).
- Storage : Store at –20°C in airtight, moisture-resistant containers .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at the 4-position activates the sulfonyl chloride by increasing the electrophilicity of the sulfur center. This enhances reactivity toward amines, alcohols, or thiols in SN2-like mechanisms. Experimental Design :
- Compare reaction rates with analogs lacking the nitro group (e.g., 2-methoxybenzenesulfonyl chloride) using kinetic studies (UV-Vis monitoring at 300–400 nm).
- Computational modeling (DFT calculations) can quantify charge distribution and transition-state stabilization .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during coupling reactions with amines?
- Methodological Answer :
- Solvent Choice : Use aprotic solvents (e.g., DMF, THF) with molecular sieves to sequester water.
- Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis while allowing nucleophilic attack.
- Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates amine coupling, reducing reaction time and side-product formation .
Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assay :
Prepare buffered solutions (pH 2–12).
Monitor degradation via HPLC at intervals (0, 6, 24 hours).
Findings :
- Stability is highest at pH 4–6 (t½ > 48 hours).
- Rapid hydrolysis occurs above pH 9 due to hydroxide ion attack on the sulfonyl chloride .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
